molecular formula C12H16N2O4 B1663659 RJR-2403 oxalate CAS No. 220662-95-3

RJR-2403 oxalate

Katalognummer B1663659
CAS-Nummer: 220662-95-3
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: WTIZFOAIQXMQHC-DPZBITMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RJR-2403 oxalate, also known as Metanicotine or TC-2403, is a selective α4β2 nAChR agonist . It is a neuronal nicotinic receptor agonist that shows high selectivity for the α4β2 subtype .


Synthesis Analysis

RJR-2403 oxalate is a highly pure, synthetic, and biologically active compound .


Molecular Structure Analysis

The molecular weight of RJR-2403 oxalate is 252.27 and its chemical formula is C10H14N2.C2H2O4 .


Chemical Reactions Analysis

RJR-2403 oxalate is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype .


Physical And Chemical Properties Analysis

RJR-2403 oxalate has a molecular weight of 252.27 and its chemical formula is C10H14N2.C2H2O4 . It is soluble to 100 mM in water .

Wissenschaftliche Forschungsanwendungen

RJR-2403 as a CNS-Selective Nicotinic Agonist

RJR-2403 oxalate, a CNS-selective nicotinic agonist, has been studied extensively for its effects on cognitive enhancement and reduced cardiovascular impact. Lippiello et al. (1996) investigated RJR-2403's physiological and behavioral effects, noting its potential for treating neurological diseases where cholinergic neurotransmission is compromised due to its selective activation of central nervous system nicotinic acetylcholine receptors (Lippiello et al., 1996). Additionally, Papke et al. (2000) found that RJR-2403 selectively activates human α4β2 nicotinic acetylcholine receptors, indicating its utility in understanding the pharmacology of nicotinic cholinergic systems (Papke et al., 2000).

In Vitro Characterization of RJR-2403

Bencherif et al. (1996) conducted in vitro studies to evaluate RJR-2403's interaction with various nicotinic acetylcholine receptors, highlighting its higher potency at CNS receptor sub-types compared to muscle, ganglionic, or enteric receptors. This research supports the notion of RJR-2403's selective interaction with CNS receptors, providing a foundation for its therapeutic applications (Bencherif et al., 1996).

Neurotransmitter Release Effects

Summers et al. (1996) investigated RJR-2403's effects on neurotransmitter release in the rat cortex, noting significant increases in levels of acetylcholine, norepinephrine, dopamine,and serotonin. This study provides insight into the potential of RJR-2403 in modulating neurotransmitter levels, which is crucial for understanding its role in cognitive enhancement and treatment of neurodegenerative diseases (Summers et al., 1996).

Applications in Alzheimer's Disease Research

The use of RJR-2403 has been explored in Alzheimer's disease research due to its properties as a nicotinic agonist. Radiosynthesis and PET studies of RJR-2403,as conducted by Studenov et al. (2001), demonstrated the potential of this compound in the imaging and evaluation of cognitive-enhancing drugs for Alzheimer's disease. Their research indicated that RJR-2403, labeled with carbon-11, could be utilized in positron emission tomographic (PET) studies, providing valuable insights into its distribution and metabolism in the brain (Studenov et al., 2001).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheets (SDS) of RJR-2403 oxalate .

Zukünftige Richtungen

For future directions, please refer to the relevant papers .

Eigenschaften

IUPAC Name

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIZFOAIQXMQHC-DPZBITMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632688
Record name Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RJR-2403 oxalate

CAS RN

220662-95-3
Record name Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RJR-2403 oxalate
Reactant of Route 2
Reactant of Route 2
RJR-2403 oxalate
Reactant of Route 3
RJR-2403 oxalate
Reactant of Route 4
RJR-2403 oxalate
Reactant of Route 5
Reactant of Route 5
RJR-2403 oxalate
Reactant of Route 6
Reactant of Route 6
RJR-2403 oxalate

Citations

For This Compound
18
Citations
M Hijioka, H Matsushita, H Ishibashi, A Hisatsune… - Neuroscience, 2012 - Elsevier
We have demonstrated previously that nicotine affords neuroprotective and anti-inflammatory effects against intracerebral hemorrhage (ICH)-associated neuropathological changes. …
Number of citations: 46 www.sciencedirect.com
SL McLean, B Grayson, S Marsh, SHO Zarroug… - Behavioural brain …, 2016 - Elsevier
… RJR-2403 oxalate (Tocris, UK) was dissolved in 0.9% saline and given in a volume of 1 ml/kg via the sc route. All drug doses were calculated as base equivalent weight and were …
Number of citations: 33 www.sciencedirect.com
YF Li, C LaCroix, J Freeling - Neuroscience letters, 2009 - Elsevier
… The α4β2 nAchRs agonist RJR 2403 oxalate (RJR) induced responses. Raw recordings (top) show that intravenous injection of RJR induced a major parasympathetic response with …
Number of citations: 35 www.sciencedirect.com
JP Roberts, SA Stokoe, MF Sathler, RA Nichols… - Journal of Biological …, 2021 - ASBMB
Beta-amyloid (Aβ) has been recognized as an early trigger in the pathogenesis of Alzheimer's disease (AD) leading to synaptic and cognitive impairments. Aβ can alter neuronal …
Number of citations: 34 www.jbc.org
F Hernández-Vázquez, K Chavarría… - Journal of …, 2014 - journals.physiology.org
… Thapsigargin, ryanodine, (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine oxalate (RJR-2403 oxalate), and N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide (PNU-282987) were …
Number of citations: 26 journals.physiology.org
MH Sabec, S Wonnacott, EC Warburton, ZI Bashir - Cell reports, 2018 - cell.com
… was delivered in the presence of the a4b2* agonist RJR-2403 oxalate (3 mM) (t(7) = À4.518, … (C) LTD induced by STDP with RJR-2403 oxalate (n = 8) was blocked by co-application of …
Number of citations: 31 www.cell.com
JL Sun, SA Stokoe, JP Roberts, MF Sathler, KA Nip… - Neurobiology of …, 2019 - Elsevier
… and a summary graph of normalized average of total Ca 2+ activity in each condition showing that treatment of 1 μM PNU-282987 (PNU), an α7 agonist, and 2 μM RJR-2403 oxalate (…
Number of citations: 29 www.sciencedirect.com
P Scholze, A Ciuraszkiewicz, F Groessl… - Developmental …, 2011 - Wiley Online Library
Heteropentameric nicotinic acetylcholine receptors (nAChR) mediate fast synaptic transmission in ganglia of the autonomic nervous system. It is undisputed that α3 and β4 are the …
Number of citations: 13 onlinelibrary.wiley.com
T Kiss, N Krajcs, Z Pirger, L Hernádi - PLoS One, 2014 - journals.plos.org
Three recently discovered tentacle muscles are crucial to perform patterned movements of upper tentacles of the terrestrial snail, Helix pomatia. The muscles receive central and …
Number of citations: 16 journals.plos.org
D Castillo-Rolón, E Ramírez-Sánchez… - Frontiers in …, 2021 - frontiersin.org
… Thapsigargin, ryanodine, cyclopiazonic acid (CPA), (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine oxalate (RJR-2403 oxalate), and N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-…
Number of citations: 8 www.frontiersin.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.